![molecular formula C25H22N2O2 B4887379 N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide CAS No. 5923-62-6](/img/structure/B4887379.png)
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide, also known as 8-HQ or clioquinol, is a hydroxyquinoline derivative that has been extensively studied for its potential use in treating various diseases. Clioquinol was first synthesized in the 1930s and has been used as an antifungal and antibacterial agent. In recent years, it has gained attention for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
Clioquinol's mechanism of action is not fully understood, but it is believed to involve chelation of metal ions such as copper and zinc. Metal ions have been shown to play a role in the formation of amyloid-beta plaques and alpha-synuclein aggregates. Clioquinol's ability to chelate these metal ions may prevent their involvement in these pathological processes.
Biochemical and Physiological Effects:
Clioquinol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the clearance of amyloid-beta plaques and alpha-synuclein aggregates. Clioquinol has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
Clioquinol has several advantages for lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied for its potential therapeutic effects. However, clioquinol has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, clioquinol has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on clioquinol. One potential area of research is the development of clioquinol derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of clioquinol's effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, clioquinol's potential use as a diagnostic tool for Alzheimer's disease is an area of ongoing research.
Synthesemethoden
Clioquinol can be synthesized by reacting 8-hydroxyquinoline with 4-methylbenzyl chloride and then with phenylacetyl chloride. The resulting product is purified by recrystallization to obtain pure clioquinol. This synthesis method has been well established and is widely used in research.
Wissenschaftliche Forschungsanwendungen
Clioquinol has been extensively studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Clioquinol has also been shown to increase the clearance of alpha-synuclein, which is associated with Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-9-11-20(12-10-17)23(27-22(28)16-18-6-3-2-4-7-18)21-14-13-19-8-5-15-26-24(19)25(21)29/h2-15,23,29H,16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMUTMBUJAZEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386916 |
Source
|
Record name | TCMDC-125551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5923626 | |
CAS RN |
5923-62-6 |
Source
|
Record name | TCMDC-125551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.